
Suplatast
Vue d'ensemble
Description
Le tosilate de suplatast est un immunomodulateur novateur qui peut ajuster le déséquilibre de la réponse immunitaire Th1/Th2. Il est principalement utilisé comme anti-allergique, montrant une efficacité clinique claire contre l'asthme bronchique, la rhinite allergique et la dermatite atopique . Le tosilate de this compound contribue à supprimer la production d'immunoglobuline E (IgE), à bloquer la production de cytokines et à supprimer les éosinophiles liés aux allergies .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du tosilate de suplatast implique l'acylation du 1-(4-aminophénoxy)-3-éthoxypropan-2-ol avec le chlorure de 3-méthylthiopropionyle pour former un amide. Ceci est suivi par la méthylation du thioéther en utilisant le tosylate de méthyle, produisant le this compound sous forme de sel d'acide toluènesulfonique .
Méthodes de production industrielle
La production industrielle du tosilate de this compound implique une voie de synthèse similaire mais est optimisée pour un rendement et une pureté plus élevés. Le procédé comprend l'utilisation d'un agent de condensation pour faciliter la réaction de condensation, en veillant à ce que les matières premières soient faciles à obtenir, le post-traitement soit simple et les étapes réactionnelles soient réduites .
Analyse Des Réactions Chimiques
Types de réactions
Le tosilate de suplatast subit diverses réactions chimiques, notamment :
Oxydation : Le tosilate de this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Le composé peut être réduit en son sulfure correspondant.
Substitution : Le tosilate de this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du centre sulfonium.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les thiols ou les amines sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Sulfure correspondant.
Substitution : Divers composés sulfonium substitués.
Applications de la recherche scientifique
Le tosilate de this compound a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie du sulfonium et sa réactivité.
Biologie : Étudié pour ses effets sur la modulation de la réponse immunitaire et la production de cytokines.
Médecine : Utilisé dans le traitement de l'asthme bronchique, de la rhinite allergique, de la dermatite atopique et de la cystite interstitielle
Industrie : Employé dans le développement de nouveaux médicaments anti-allergiques et d'immunomodulateurs.
Mécanisme d'action
Le tosilate de this compound exerce ses effets en inhibant la production de cytokines Th2, qui sont impliquées dans la réponse allergique. Il supprime la production d'immunoglobuline E (IgE) et bloque la production de cytokines telles que l'interleukine-4 (IL-4) et l'interleukine-5 (IL-5). Cela conduit à une réduction de l'infiltration éosinophile et de l'inflammation .
Applications De Recherche Scientifique
Suplatast tosilate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonium chemistry and its reactivity.
Biology: Investigated for its effects on immune response modulation and cytokine production.
Medicine: Used in the treatment of bronchial asthma, allergic rhinitis, atopic dermatitis, and interstitial cystitis
Industry: Employed in the development of new anti-allergic drugs and immunomodulators.
Mécanisme D'action
Suplatast tosilate exerts its effects by inhibiting the production of Th2 cytokines, which are involved in the allergic response. It suppresses the production of Immunoglobulin E (IgE) and blocks the production of cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). This leads to a reduction in eosinophil infiltration and inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Ketotifène : Un autre anti-allergique qui agit comme un antihistaminique.
Loratadine : Un antagoniste sélectif des récepteurs H1 utilisé pour traiter les réactions allergiques.
Azelastine : Un antihistaminique qui inhibe la libération d'histamine et d'autres médiateurs impliqués dans les réactions allergiques.
Unicité
Le tosilate de suplatast est unique dans sa capacité à moduler l'équilibre de la réponse immunitaire Th1/Th2, ce qui le rend efficace dans le traitement d'un éventail plus large de conditions allergiques par rapport aux autres antihistaminiques qui ciblent principalement les récepteurs de l'histamine .
Activité Biologique
Suplatast tosilate, commonly referred to simply as this compound, is a novel immunomodulatory agent primarily used in the treatment of allergic conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis. Its mechanism of action involves the modulation of the Th1/Th2 immune response, suppression of immunoglobulin E (IgE) production, and inhibition of pro-inflammatory cytokines.
This compound operates by adjusting the imbalance in the Th1/Th2 immune response. It inhibits the synthesis of key cytokines like IL-4 and IL-5, which are pivotal in the allergic response. By doing so, this compound effectively reduces serum IgE levels and the activation of eosinophils, which are crucial in mediating allergic reactions .
Antioxidant Properties
Recent studies have highlighted this compound's antioxidant capabilities. Research indicates that it can scavenge reactive oxygen species (ROS), particularly hydroxyl radicals, which are implicated in oxidative stress and subsequent lung injuries . The reaction rate constant for this compound with hydroxyl radicals has been calculated to be , demonstrating its efficacy compared to established antioxidants like ascorbate and glutathione .
Table 1: Antioxidant Activity of this compound
Property | Value |
---|---|
Reaction Rate Constant | |
Scavenged Radical Type | Hydroxyl radicals |
In Vivo Effect | Protection against hyperoxic lung injury |
Clinical Efficacy
Clinical studies conducted in Japan have shown that this compound is effective in managing bronchial asthma. Patients treated with this compound demonstrated significant improvements in symptoms and overall control of their condition . Additionally, it has been noted for its potential use in treating interstitial cystitis and chronic non-bacterial prostatitis .
Case Study: Treatment of Hypereosinophilia
A noteworthy case study documented the successful treatment of a patient with hypereosinophilia using this compound monotherapy. This case illustrates this compound's broader immunomodulatory effects beyond traditional allergic conditions, suggesting its potential utility in various eosinophil-related disorders .
In Vivo Studies
In vivo experiments have shown that this compound tosilate not only inhibits inflammatory responses but also enhances survival rates in models exposed to hyperoxia. The compound reduced neutrophil infiltration and levels of pro-inflammatory cytokines such as IL-6 and MCP-1 in bronchoalveolar lavage (BAL) fluid from hyperoxia-exposed mice, indicating its role in breaking the cycle of oxidative damage and inflammation .
Cytotoxicity Assessments
Cytotoxicity evaluations indicate that while this compound exhibits beneficial immunomodulatory effects, its safety profile needs careful consideration. Studies have reported varying cytotoxic responses depending on concentration and exposure duration, underscoring the importance of dosage optimization in therapeutic applications .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Suplatast in modulating allergic inflammation?
this compound inhibits Th2 cytokine production (e.g., IL-4, IL-5) and suppresses IgE-mediated responses by targeting calcium-dependent signaling pathways. Key evidence includes its inhibition of NFAT (nuclear factor of activated T cells) binding to DNA, thereby blocking IL-9 gene expression in RBL-2H3 mast cells and TDI-sensitized rat models. Experimental validation involves real-time RT-PCR for cytokine mRNA quantification and electrophoretic mobility shift assays (EMSAs) for NFAT-DNA binding analysis .
Q. How do in vitro and in vivo models differ in evaluating this compound’s anti-inflammatory effects?
In vitro studies (e.g., RBL-2H3 cells treated with ionomycin) focus on molecular pathways like CN/NFAT signaling, while in vivo models (e.g., TDI-sensitized rats) assess clinical outcomes such as sneezing frequency and nasal discharge. Methodological consistency requires matching dosage (e.g., 80 mg/kg/day orally in rats) and ensuring translational relevance through histopathological analysis of nasal mucosa .
Q. What are the standard dosages and administration routes for this compound in preclinical studies?
Oral administration at 80 mg/kg/day in rodent models is common for allergic rhinitis studies. Dose-response experiments should include lower doses (e.g., 20–60 mg/kg) to establish efficacy thresholds. Subcutaneous or intraperitoneal routes are less frequently used but may be relevant for bioavailability comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different allergic models?
Discrepancies may arise from variations in sensitization protocols (e.g., TDI vs. ovalbumin models) or species-specific immune responses. A systematic approach includes:
- Meta-analysis of cytokine profiles (IL-9, IL-4, IL-5) across studies.
- Comparative transcriptomics to identify pathway-specific differences.
- Validating findings using human primary mast cells or patient-derived samples .
Q. What experimental controls are critical when studying this compound’s inhibition of NFAT signaling?
- Positive controls : Cyclosporine A (CN/NFAT inhibitor) to benchmark suppression of IL-9 mRNA.
- Negative controls : Untreated cells or vehicle-administered animals to establish baseline cytokine levels.
- Technical controls : Housekeeping genes (e.g., β-actin) for RT-PCR normalization and sham-operated animals in in vivo studies .
Q. How should researchers design studies to assess this compound’s long-term immunomodulatory effects?
- Chronic exposure models : Extend administration beyond 2 weeks (e.g., 4–8 weeks) to monitor tolerance or rebound inflammation.
- Immune profiling : Flow cytometry for Th1/Th2/Th17 cell ratios and multiplex assays for serum IgE/IgG levels.
- Safety endpoints : Histopathology of liver/kidney tissues and hematological toxicity screens .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
- ANOVA with post-hoc tests : Compare symptom scores (e.g., sneezing frequency) across multiple dose groups.
- Survival analysis : For longitudinal studies assessing relapse rates post-treatment .
Q. How can researchers validate this compound’s specificity for NFAT over other transcription factors?
- Chromatin immunoprecipitation (ChIP) : Confirm reduced NFAT binding to IL-9 promoters in treated cells.
- CRISPR/Cas9 knockout models : Disrupt NFAT isoforms (e.g., NFATc1/c2) to isolate this compound’s mechanistic contributions.
- Cross-inhibition assays : Test this compound against AP-1 or NF-κB pathways using luciferase reporter systems .
Q. What are the limitations of using RBL-2H3 cells for studying this compound’s mast cell stabilization?
RBL-2H3 cells lack the complexity of primary human mast cells, particularly in FcεRI signaling and mediator release. Researchers should:
- Replicate key findings in primary mast cells or humanized mouse models.
- Combine transcriptomic data with functional assays (e.g., β-hexosaminidase release) to confirm clinical relevance .
Q. Data Interpretation and Reproducibility
Q. How should conflicting data on this compound’s efficacy in non-allergic inflammation be addressed?
Conflicting results may stem from off-target effects in non-Th2-driven models (e.g., TNF-α-dominated pathways). Solutions include:
- Pathway enrichment analysis to identify context-specific mechanisms.
- Co-administration with JAK/STAT inhibitors to isolate NFAT-dependent effects.
- Transparent reporting of negative results in supplementary materials .
Q. What steps ensure reproducibility of this compound studies across laboratories?
- Detailed protocols : Publish exact dosages, animal strain details (e.g., Sprague-Dawley rats), and cell culture conditions.
- Raw data sharing : Deposit RT-PCR Ct values, Western blot images, and symptom score datasets in public repositories.
- Inter-lab validation : Collaborate to replicate key experiments using blinded samples .
Q. Tables for Key Experimental Parameters
Parameter | In Vitro (RBL-2H3) | In Vivo (Rat Model) |
---|---|---|
Dosage | 10–100 μM ionomycin | 80 mg/kg/day orally |
Primary Endpoint | IL-9 mRNA suppression | Sneezing frequency reduction |
Key Assay | Real-time RT-PCR | Nasal lavage cytokine ELISA |
Control | Cyclosporine A (1 μM) | Vehicle-treated cohort |
Propriétés
Numéro CAS |
94055-75-1 |
---|---|
Formule moléculaire |
C16H26NO4S+ |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1 |
Clé InChI |
DYZJXZOQQRXDLE-UHFFFAOYSA-O |
SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
SMILES canonique |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
Key on ui other cas no. |
94055-75-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.